4,6-Dimethoxypyrimidine-2-carbonitrile

Übersicht

Beschreibung

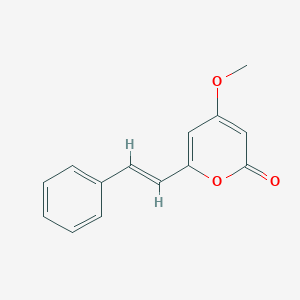

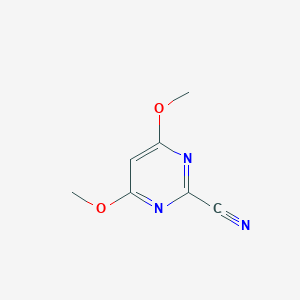

4,6-Dimethoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 . It has a molecular weight of 165.15 . The IUPAC name for this compound is 4,6-dimethoxy-2-pyrimidinecarbonitrile .

Synthesis Analysis

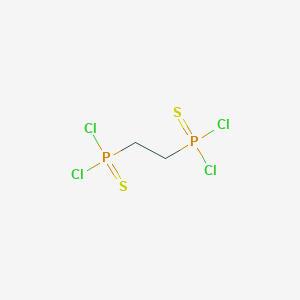

The synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile involves several steps. The compound 4,6-dichloro-2-(methylthio)pyrimidine is converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. These are then converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN .Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxypyrimidine-2-carbonitrile consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4 and 6 positions of the ring are substituted with methoxy groups (-OCH3), and the 2 position is substituted with a carbonitrile group (-CN) .Physical And Chemical Properties Analysis

4,6-Dimethoxypyrimidine-2-carbonitrile is a solid at room temperature . The compound should be stored at ambient temperature in a sealed container .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,6-Dimethoxypyrimidine-2-carbonitrile: is a versatile intermediate in pharmaceutical chemistry. It is used in the synthesis of various drugs due to its pyrimidine core, a common structure found in many therapeutic agents . For instance, pyrimidines are present in drugs like the CNS depressant phenobarbital, the anti-HIV agent zidovudine, and the hyperthyroidism drug propylthiouracil . The compound’s ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecules designed for biological activity.

Agricultural Chemistry

In the field of agriculture, 4,6-Dimethoxypyrimidine-2-carbonitrile serves as a precursor for the synthesis of herbicides and pesticides . Its transformation into various derivatives allows for the creation of compounds that can selectively target and control weed and pest populations, contributing to increased crop yields and food production efficiency.

Material Science

This compound finds its use in material science as a building block for organic electronic materials. Its electronic properties can be harnessed to create components for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are pivotal in the development of flexible and lightweight electronic devices.

Industrial Chemistry

4,6-Dimethoxypyrimidine-2-carbonitrile: is utilized in various industrial chemical synthesis processes. It is involved in the production of dyes, resins, and polymers due to its reactivity and the ability to form stable carbon-nitrogen bonds. Its role in these processes is crucial for developing materials with specific properties and applications.

Environmental Applications

The compound’s role in environmental science is emerging, particularly in the development of environmentally benign synthesis methods . Researchers are exploring its use in green chemistry applications, aiming to reduce the use of toxic reagents and solvents, thereby minimizing the environmental footprint of chemical manufacturing.

Biochemistry Research

In biochemistry, 4,6-Dimethoxypyrimidine-2-carbonitrile is used in the study of nucleotide analogs and enzyme inhibitors . Its structural similarity to natural nucleotides allows for its incorporation into synthetic analogs that can be used to probe biochemical pathways and understand the molecular basis of various biological processes.

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-4,6-dimethylpyrimidine have been studied and found to act as nucleophiles, attacking aldehyde carbon .

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic attack mechanisms .

Biochemical Pathways

It’s known that 2-amino-4,6-dimethoxypyrimidine (adm) is an important pesticide intermediate, used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .

Pharmacokinetics

It’s known that similar compounds like 2-amino-4,6-dimethoxypyrimidine are prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and phase transfer catalyst (ptc), with dimethyl carbonate (dmc) instead of conventional toxic reagents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethoxypyrimidine-2-carbonitrile. For instance, the compound is known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . Therefore, it’s crucial to handle this compound with care, using protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

4,6-dimethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOPKHTARFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614310 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyrimidine-2-carbonitrile | |

CAS RN |

139539-63-2 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile as described in the research?

A1: The synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile involves a multi-step process starting from 4,6-Dichloro-2-(methylthio)pyrimidine (7). Here are the key transformations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)